molecular formula C6H7F3O2 B6145289 methyl 4,4,4-trifluoro-2-methylidenebutanoate CAS No. 1266324-53-1

methyl 4,4,4-trifluoro-2-methylidenebutanoate

Cat. No.: B6145289
CAS No.: 1266324-53-1
M. Wt: 168.1
InChI Key:
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Description

Methyl 4,4,4-trifluoro-2-methylidenebutanoate: is an organic compound with the chemical formula C6H7F3O2 . It is a trifluoromethylated ester, which means it contains a trifluoromethyl group (CF3) attached to an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,4,4-trifluoro-2-methylidenebutanoate typically involves the reaction of a suitable precursor with trifluoromethylating agents. One common method is the esterification of 4,4,4-trifluoro-2-methylidenobutanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and crystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Methyl 4,4,4-trifluoro-2-methylidenebutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4,4,4-trifluoro-2-methylidenebutanoate depends on its specific application. In drug design, the trifluoromethyl group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and electronic effects. These interactions can modulate the activity of enzymes, receptors, or other molecular targets, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • Methyl 4,4,4-trifluoro-2-methylbutanoate
  • Ethyl 4,4,4-trifluoro-2-methylidenebutanoate
  • Methyl 4,4,4-trifluoro-2-methyl-3-butenoate

Uniqueness: Methyl 4,4,4-trifluoro-2-methylidenebutanoate is unique due to the presence of both a trifluoromethyl group and a methylene group adjacent to the ester functionality. This combination imparts distinct reactivity and electronic properties, making it a versatile intermediate in organic synthesis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4,4,4-trifluoro-2-methylidenebutanoate involves the reaction of 2-methyl-3-oxobutanoic acid with trifluoroacetic anhydride in the presence of a catalyst to form the intermediate compound, which is then treated with methanol and a base to yield the final product.", "Starting Materials": [ "2-methyl-3-oxobutanoic acid", "trifluoroacetic anhydride", "methanol", "base" ], "Reaction": [ "Step 1: 2-methyl-3-oxobutanoic acid is reacted with trifluoroacetic anhydride in the presence of a catalyst, such as pyridine or triethylamine, to form the intermediate compound, 4,4,4-trifluoro-2-methylidenebutanoic acid.", "Step 2: The intermediate compound is then treated with methanol and a base, such as sodium hydroxide or potassium carbonate, to yield the final product, methyl 4,4,4-trifluoro-2-methylidenebutanoate.", "Overall reaction: 2-methyl-3-oxobutanoic acid + trifluoroacetic anhydride + catalyst + methanol + base → methyl 4,4,4-trifluoro-2-methylidenebutanoate" ] }

CAS No.

1266324-53-1

Molecular Formula

C6H7F3O2

Molecular Weight

168.1

Purity

95

Origin of Product

United States

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